Riligustilide is a dimeric phthalide compound found naturally in the rhizomes of Ligusticum chuanxiong Hort. (Umbelliferae), a traditional Chinese medicinal herb also known as Chuanxiong. [, , , , , ] Chuanxiong is widely prescribed in Traditional Chinese Medicine (TCM) for treating cerebrovascular and cardiovascular diseases. [] Riligustilide is considered one of the active components contributing to the therapeutic effects of Chuanxiong. [] It has gained attention in scientific research for its diverse biological activities and potential applications in various fields.
Riligustilide can be synthesized through both direct and metal-catalyzed photochemical dimerization of (Z)-ligustilide. [] This process leads to the formation of riligustilide alongside other dimeric natural products like tokinolides A-C. [] The distribution of these products varies depending on the specific reaction conditions employed. []
Riligustilide possesses a distinct dimeric structure composed of two (Z)-ligustilide units. [, , ] Its structure has been confirmed through various spectroscopic analyses, including single-crystal X-ray diffraction. [, ] The dimeric linkage and stereochemistry of riligustilide have been established through these analyses. []
Riligustilide, as a dimer of (Z)-ligustilide, can be formed through photochemical [2+2] and [4+2] cycloaddition reactions of the monomer. [] The specific reaction conditions, such as the presence of catalysts or light, influence the product distribution and yield of riligustilide. [] Additionally, post-harvest drying and processing methods can impact the content of riligustilide in Chuanxiong, potentially through chemical conversions involving other constituents. []
Riligustilide has been shown to interact with various molecular targets, contributing to its diverse biological activities. It exhibits competitive binding to the GABAa receptor, suggesting potential as a GABAergic ligand. [] Furthermore, riligustilide has been found to attenuate renal injury by blocking renin, potentially by influencing the relocation of the CREB-CBP complex. [] In the context of Type 2 diabetes mellitus (T2DM), riligustilide demonstrates hypoglycemic potential by activating PPARγ and the insulin signaling pathway, improving insulin sensitivity, and increasing glucose uptake and glycogenesis. [] Additionally, it upregulates the AMPK-TORC2-FoxO1 axis to mitigate gluconeogenesis. []
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6